REACTION_CXSMILES
|
O=[C:2]1[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[S:4](=[O:11])(=[O:10])[NH:3]1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13].[ClH:26]>N1C=CC=CC=1>[ClH:26].[S:4]1(=[O:11])(=[O:10])[C:5]2[CH:9]=[CH:8][S:7][C:6]=2[C:2](=[S:13])[NH:3]1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
O=C1NS(C2=C1SC=C2)(=O)=O
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a period of 45 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 20% sodium bicarbonate solution
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
S1(NC(C2=C1C=CS2)=S)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |